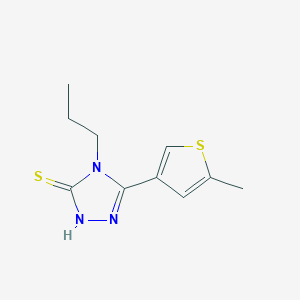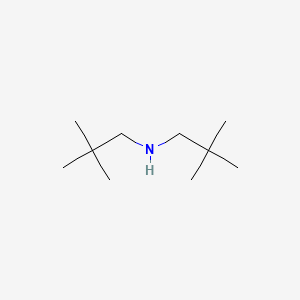
Benzoic acid, 4-(8-nonenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(8-nonenyloxy)-: is a derivative of benzoic acid with the molecular formula C16H24O3 . This compound is known for its applications in various fields such as medical research, environmental research, and industrial research.
Biochemical Analysis
Biochemical Properties
Benzoic acid, 4-(8-nonenyloxy)-, plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), which is involved in the β-oxidative pathway of benzoic acid biosynthesis . This interaction is crucial for the conversion of cinnamoyl-CoA to 3-oxo-3-phenylpropanoyl-CoA, forming the substrate for the final step in the pathway. Additionally, benzoic acid, 4-(8-nonenyloxy)-, may interact with other enzymes involved in the metabolism of phenolic compounds .
Cellular Effects
Benzoic acid, 4-(8-nonenyloxy)-, influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in the biosynthesis of phenolic compounds, thereby influencing the production of secondary metabolites . Additionally, benzoic acid, 4-(8-nonenyloxy)-, may impact cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of benzoic acid, 4-(8-nonenyloxy)-, involves its binding interactions with biomolecules. The compound binds to the active site of cinnamoyl-CoA hydratase-dehydrogenase, inhibiting or activating the enzyme’s activity . This binding interaction leads to changes in gene expression and enzyme activity, ultimately affecting the biosynthesis of benzoic acid and its derivatives. Furthermore, benzoic acid, 4-(8-nonenyloxy)-, may interact with other enzymes and proteins, influencing their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 4-(8-nonenyloxy)-, change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzoic acid, 4-(8-nonenyloxy)-, remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of benzoic acid, 4-(8-nonenyloxy)-, vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and enzyme activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of benzoic acid, 4-(8-nonenyloxy)-, may result in toxic or adverse effects, impacting the overall health of the animal .
Metabolic Pathways
Benzoic acid, 4-(8-nonenyloxy)-, is involved in several metabolic pathways. It interacts with enzymes such as cinnamoyl-CoA hydratase-dehydrogenase, which plays a key role in the β-oxidative pathway of benzoic acid biosynthesis . The compound may also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in the biosynthesis of phenolic compounds .
Transport and Distribution
Within cells and tissues, benzoic acid, 4-(8-nonenyloxy)-, is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical properties and effects on cellular function .
Subcellular Localization
The subcellular localization of benzoic acid, 4-(8-nonenyloxy)-, is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with enzymes and proteins, ultimately influencing its biochemical properties and effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Substituted Alkylbenzene: One common method for preparing benzoic acid derivatives involves the oxidation of a substituted alkylbenzene with potassium permanganate (KMnO4).
Grignard Reagent Method: Another method involves the use of Grignard reagents, which are organometallic compounds composed of an organic component and a metal.
Industrial Production Methods: Industrial production methods for benzoic acid derivatives often involve large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 4-(8-nonenyloxy)- can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Benzoic acid, 4-(8-nonenyloxy)- is used in organic synthesis as a building block for more complex molecules.
Biology: In biological research, this compound is used to study the effects of various chemical modifications on biological activity.
Medicine: In medical research, benzoic acid derivatives are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(8-nonenyloxy)- involves its interaction with specific molecular targets and pathways. For example, benzoic acid derivatives are known to inhibit the growth of microorganisms by disrupting their metabolic processes . The compound is absorbed into cells, where it can alter intracellular pH and inhibit key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with the formula C7H6O2.
4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group at the para position.
4-Aminobenzoic acid: A derivative with an amino group at the para position.
Uniqueness: Benzoic acid, 4-(8-nonenyloxy)- is unique due to its nonenyloxy substituent, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives .
Properties
IUPAC Name |
4-non-8-enoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h2,9-12H,1,3-8,13H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNHHYMRHTVIPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396454 |
Source


|
| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115595-30-7 |
Source


|
| Record name | Benzoic acid, 4-(8-nonenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B1364633.png)

![N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364640.png)
![2-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B1364649.png)




![3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364677.png)

![2-[[2-[(2-Carboxybenzoyl)amino]cyclohexyl]carbamoyl]benzoic acid](/img/structure/B1364680.png)
![2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)
![2-(2,4-dinitrophenyl)-N-[(2-fluorophenyl)methoxy]cyclohexan-1-imine](/img/structure/B1364697.png)
